Computational LogP and Solubility Differentiation: Ortho-Fluorophenyl vs. Unsubstituted and Para-Fluoro Analogs
The ortho-fluorophenyl substitution in 4-(2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine confers distinct lipophilicity compared to its regioisomeric and non-fluorinated analogs. While experimental logP for this specific compound is not published, computational predictions from the closely related 4-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-amine isomer show a calculated LogP of 1.90 . In contrast, the 1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine analog (with a methylene linker) exhibits XLogP3 = 1.600 , and the 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine (larger, more lipophilic scaffold) shows XLogP3-AA = 3.3 [1]. The target compound's predicted LogP falls between these values, positioning it as a moderately lipophilic scaffold suitable for oral bioavailability optimization without the excessive lipophilicity that drives promiscuous binding and poor solubility [2].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.90 (predicted, based on 4-(2-fluorophenyl)-3-methyl isomer) |
| Comparator Or Baseline | 1-[(2-fluorophenyl)methyl] analog: XLogP3 = 1.600; 1-(2-fluorophenyl)-3-phenyl analog: XLogP3-AA = 3.3 |
| Quantified Difference | Target LogP is 0.3 units higher than the methylene-linked analog and 1.4 units lower than the 3-phenyl analog |
| Conditions | Computational prediction (XLogP3, XLogP3-AA); experimental data not available |
Why This Matters
The moderate lipophilicity (LogP ~1.9) balances membrane permeability with aqueous solubility, a critical parameter for selecting lead-like scaffolds in early drug discovery.
- [1] PubChem. 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Compound Summary (CID 11528956). View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Principle reference). View Source
